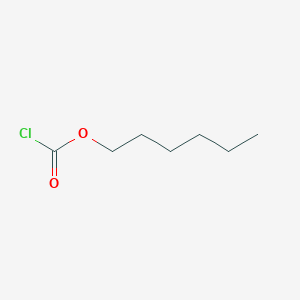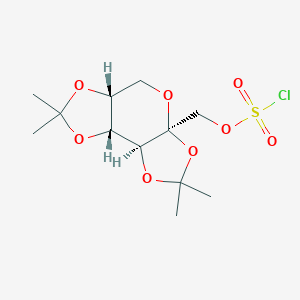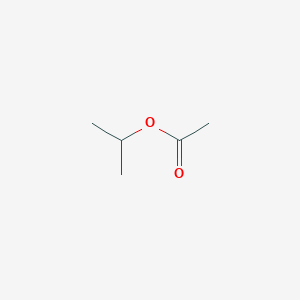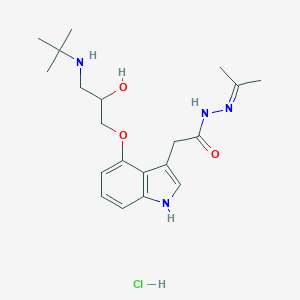
Hexyl chloroformate
Overview
Description
Hexyl chloroformate belongs to the class of chloroformates . It is widely used in the derivatization of highly hydrophilic compounds to hexyl esters, carbonates, and carbamates .
Synthesis Analysis
Hexyl chloroformate is used in the derivatization of highly hydrophilic compounds . Chloroformates enable relatively simple transformation of a large array of metabolites (amino acids, amines, carboxylic acids, phenols) for analysis by gas chromatography/mass spectrometry .Molecular Structure Analysis
The molecular formula of Hexyl chloroformate is C7H13ClO2 . Its molecular weight is 164.630 . The IUPAC Standard InChI is InChI=1S/C7H13ClO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3 .Chemical Reactions Analysis
Chloroformates, including Hexyl chloroformate, are used as reagents in organic chemistry . They convert polar compounds into less polar, more volatile derivatives . This enables the relatively simple transformation of a large array of metabolites for analysis by gas chromatography/mass spectrometry .Physical And Chemical Properties Analysis
Hexyl chloroformate has a molecular weight of 164.62 . It is soluble in DMSO . The density at 20 °C is 1.01 g/cm^3 .Scientific Research Applications
Pharmaceuticals Synthesis
Hexyl chloroformate serves as a building block in the synthesis of pharmaceutical compounds . It is utilized in the preparation of active pharmaceutical ingredients (APIs), where it acts as an intermediate in the formation of various drug molecules.
Biochemical Applications
In biochemistry, hexyl chloroformate is employed for the derivatization of amino acids and peptides . This process enhances the detection and quantification of these biomolecules in complex biological samples, aiding in biochemical research and diagnostics.
Environmental Science
Researchers use hexyl chloroformate in environmental science for the analysis of soil and water contaminants . It is particularly useful in the derivatization of volatile organic compounds (VOCs), improving their detection via gas chromatography-mass spectrometry (GC-MS).
Analytical Chemistry
Hexyl chloroformate is widely used in analytical chemistry as a derivatizing agent . It modifies hydrophilic compounds to make them more amenable to analysis by techniques such as GC-MS, which is crucial for the accurate measurement of various substances.
Materials Science
In materials science, hexyl chloroformate is used to modify the surface properties of polymers and other materials . This modification can enhance material properties such as hydrophobicity, which has implications for the development of advanced materials.
Organic Synthesis
This compound is instrumental in organic synthesis, particularly in the formation of carbonates and carbamates . These reactions are fundamental in creating a wide range of organic compounds, including plastics, resins, and other polymers.
Mechanism of Action
Hexyl chloroformate is a versatile intermediate with a variety of applications . It is primarily used in the pharmaceutical industry . The compound’s mechanism of action can be broken down into several key areas:
Target of Action
Hexyl chloroformate primarily targets organic compounds, specifically amino acids, in its reactions. It acts as a derivatization reagent, which means it chemically modifies these compounds to alter their physical and chemical properties .
Mode of Action
Hexyl chloroformate interacts with its targets through a process known as esterification. In this process, the chloroformate group in the hexyl chloroformate molecule reacts with the amino group in the target molecule, forming a new compound. This reaction results in the modification of the target molecule’s properties .
Biochemical Pathways
The primary biochemical pathway affected by hexyl chloroformate is the process of derivatization. This process is crucial in many analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), where it is used to improve the volatility and stability of the analytes .
Result of Action
The primary result of hexyl chloroformate’s action is the formation of a new compound with altered properties. For example, it has been used to derivatize sarcosine and N-ethylglycine in urine and urinary sediments for GC-MS analysis .
Action Environment
The action of hexyl chloroformate is influenced by environmental factors such as temperature and pH. It is sensitive to moisture and can decompose in the presence of water . Therefore, it must be stored and handled under controlled conditions to maintain its stability and efficacy .
Safety and Hazards
properties
IUPAC Name |
hexyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWBRXCOTCXSSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064110 | |
| Record name | Carbonochloridic acid, hexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] | |
| Record name | n-Hexyl chloroformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4341 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
60-61 °C at 7 mm Hg | |
| Record name | N-HEXYL CHLOROFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.007 | |
| Record name | N-HEXYL CHLOROFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.1 [mmHg], 7 mm Hg at 60-61 °C | |
| Record name | n-Hexyl chloroformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4341 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-HEXYL CHLOROFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/ | |
| Record name | N-HEXYL CHLOROFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Hexyl chloroformate | |
Color/Form |
Clear, colorless liquid /Chloroformates/ | |
CAS RN |
6092-54-2 | |
| Record name | Hexyl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6092-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hexyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006092542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonochloridic acid, hexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonochloridic acid, hexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXYL CHLOROFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU6004C2Z3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-HEXYL CHLOROFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of hexyl chloroformate in the context of the provided research articles?
A1: Hexyl chloroformate is primarily used as a derivatizing agent in analytical chemistry, specifically in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) techniques. [, , , , ] Its main function is to react with polar, non-volatile compounds, such as hydroxycarbamates, benzoylecgonine, and gabapentin, to form less polar, more volatile derivatives. [, , ] This derivatization process improves the analytes' chromatographic separation and detection sensitivity.
Q2: Why is hexyl chloroformate particularly useful for analyzing compounds like dabigatran etexilate mesylate?
A2: Dabigatran etexilate mesylate, an anticoagulant drug, contains an amidine moiety that is challenging to analyze directly using GC or LC-MS methods due to its polarity and low volatility. [, , , , ] Hexyl chloroformate reacts with this amidine group, converting it into a less polar and more volatile derivative amenable to GC-MS or LC-MS analysis. This derivatization allows for accurate quantification of dabigatran etexilate mesylate and its potential impurities. [, ]
Q3: Can you describe the reaction mechanism of hexyl chloroformate with an amidine group?
A3: Hexyl chloroformate reacts with the amidine group through a nucleophilic substitution reaction. The nitrogen atom of the amidine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexyl chloroformate. This attack leads to the displacement of the chloride ion and the formation of a stable carbamate derivative.
Q5: A study mentions the development of a novel synthon, n-hexyl-4-nitrophenyl carbonate, as a replacement for hexyl chloroformate in the synthesis of dabigatran etexilate mesylate. [] What are the advantages of this new synthon?
A5: The novel synthon, n-hexyl-4-nitrophenyl carbonate, offers several advantages over hexyl chloroformate in synthesizing dabigatran etexilate mesylate. Firstly, it minimizes the formation of specific impurities (20-27) commonly encountered when using hexyl chloroformate. [] Secondly, it simplifies the purification process, potentially leading to higher yields of the final product.
Q6: One study highlights the determination of hexyl chloroformate content in dabigatran etexilate mesylate as a genotoxic impurity. [] Why is this important?
A6: Hexyl chloroformate, while useful in the synthesis and analysis of pharmaceuticals, is a potential genotoxic impurity, meaning it can damage DNA and potentially lead to mutations or cancer. [] Regulatory agencies set stringent limits for genotoxic impurities in drug substances to ensure patient safety. Therefore, developing sensitive and accurate analytical methods for quantifying residual hexyl chloroformate in the final drug product is crucial. []
Q6: How has analytical method development and validation been approached in these studies?
A7: Researchers have focused on developing and validating robust analytical methods for quantifying both the target compounds and residual hexyl chloroformate. [, , , ] This typically involves optimizing parameters like derivatization conditions, extraction procedures, chromatographic separation, and mass spectrometry detection. Validation of these methods includes assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. [, ]
Q7: How does solid-phase microextraction (SPME) enhance the analysis of hexyl chloroformate derivatives?
A9: SPME offers a simple, solvent-free extraction technique for analyzing hexyl chloroformate derivatives in complex matrices like urine. [, ] The derivatized analytes are directly extracted from the sample matrix onto the SPME fiber, eliminating the need for time-consuming and labor-intensive liquid-liquid extraction procedures. This simplifies sample preparation, reduces solvent consumption, and improves the method's overall efficiency.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane](/img/structure/B127835.png)




![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanoic acid hydrochloride](/img/structure/B127847.png)



